4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate
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Overview
Description
4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and an imino group attached to a cyclohexene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate typically involves the reaction of cyclohexane-1,3-dione with appropriate amines under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which facilitates the formation of the imino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar heterocyclic structures and exhibit comparable biological activities.
N-isoindoline-1,3-diones: These compounds also possess imino groups and are used in similar applications.
Uniqueness
4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions.
Properties
CAS No. |
876274-19-0 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-amino-6-iminocyclohex-4-ene-1,3-dione;hydrate |
InChI |
InChI=1S/C6H6N2O2.H2O/c7-3-1-4(8)6(10)2-5(3)9;/h1,7H,2,8H2;1H2 |
InChI Key |
RRMXYEAHXJMVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=CC(=N)C1=O)N.O |
Origin of Product |
United States |
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